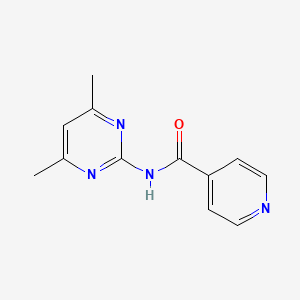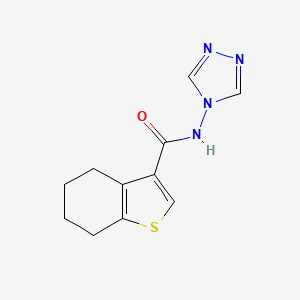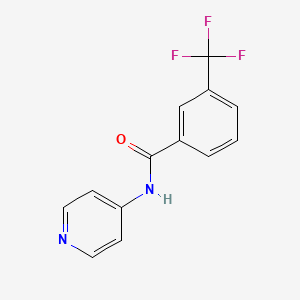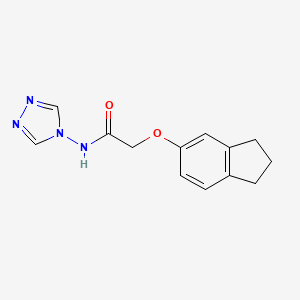
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity towards the CB1 and CB2 receptors. This compound was first synthesized in 2009 by Pfizer, but it was later discovered to have been used as an active ingredient in several designer drugs.
Wirkmechanismus
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways that regulate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to induce a range of biochemical and physiological effects in animal models. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to decrease the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has several advantages for laboratory experiments. It is highly potent and exhibits a high affinity for the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. However, its high potency also poses a risk of toxicity, and caution should be exercised when handling this compound.
List of
Zukünftige Richtungen
1. Investigate the potential therapeutic applications of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Explore the effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the endocannabinoid system and its role in regulating pain, inflammation, and anxiety.
3. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a novel analgesic and anti-inflammatory agent.
4. Study the long-term effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the brain and peripheral tissues.
5. Investigate the effects of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide on the immune system and its potential as an immunomodulatory agent.
6. Study the pharmacokinetics of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide and its metabolism in vivo.
7. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a tool for studying the CB1 and CB2 receptors and the endocannabinoid system.
8. Investigate the potential of N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide as a novel drug delivery system for targeting the CB1 and CB2 receptors.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in animal models. Furthermore, it has been suggested that N-(4-fluoro-2-methylphenyl)tetrahydro-2-furancarboxamide may have potential in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMGWXMPOATMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluoro-2-methylphenyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)

![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
